3,3-difluorobutan-1-amine

Description

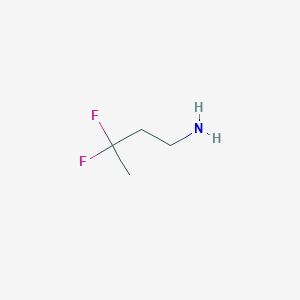

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-4(5,6)2-3-7/h2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUCXBIYHAIRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3,3 Difluorobutan 1 Amine

Electronic and Steric Effects of Geminal Fluorine on Primary Amine Reactivity

The introduction of two fluorine atoms on the carbon adjacent to the amine group in 3,3-difluorobutan-1-amine significantly influences the reactivity of the primary amine. The strong electron-withdrawing nature of fluorine atoms has a profound impact on the electronic properties of the molecule. This inductive effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to its non-fluorinated counterpart, butan-1-amine. The pKa of the protonated amine is consequently expected to be lower, reflecting its increased acidity.

From a steric perspective, the fluorine atoms, although relatively small, do contribute to steric hindrance around the amine functionality. This can modulate the accessibility of the nitrogen's lone pair of electrons to incoming electrophiles. The extent of this steric hindrance is generally considered to be less significant than the electronic effects but can play a role in reactions with bulky reagents.

Table 1: Predicted Physicochemical Properties of this compound in Comparison to Butan-1-amine

| Property | Butan-1-amine | This compound (Predicted) | Influence of Geminal Fluorine |

| pKa (Conjugate Acid) | ~10.6 | Lower | Decreased basicity due to inductive effect |

| Nucleophilicity | Higher | Lower | Reduced electron density on nitrogen |

| Steric Hindrance | Lower | Higher | Increased bulk from fluorine atoms |

Nucleophilic and Electrophilic Reaction Pathways of this compound

As a primary amine, this compound is expected to participate in a variety of nucleophilic and electrophilic reactions, albeit with modified reactivity due to the geminal difluoro group.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. However, due to the aforementioned electronic effects, its nucleophilicity is attenuated. It can undergo reactions such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. The reaction rate is expected to be slower than that of non-fluorinated amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction is generally feasible but may require more forcing conditions.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Electrophilic Reactions: The amine group can also be the site of electrophilic attack, particularly after conversion to a better leaving group. For instance, diazotization with nitrous acid would form a diazonium ion. This intermediate, however, is likely to be unstable and could lead to a variety of products through substitution or elimination pathways.

Intramolecular Cyclization and Rearrangement Reactions Involving the Fluorinated Amine Moiety

For instance, if a suitable electrophilic center is present in the molecule, intramolecular cyclization could occur. The reduced nucleophilicity of the amine would be a key factor in the feasibility and rate of such reactions.

Rearrangement reactions are also a possibility, particularly if carbocationic intermediates are formed. The stability of such intermediates would be influenced by the fluorine atoms. For example, a 1,2-hydride shift could occur if a carbocation is generated at a suitable position, leading to a rearranged product. The high electronegativity of fluorine would generally destabilize an adjacent carbocation.

Stability Considerations and Degradation Mechanisms under Various Reaction Conditions

Fluorinated organic compounds often exhibit enhanced thermal and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Consequently, this compound is expected to be more stable than butan-1-amine under many conditions.

However, degradation can occur under specific circumstances. Strong acidic or basic conditions could lead to decomposition pathways. For example, under strongly basic conditions, elimination of hydrogen fluoride (B91410) (HF) could be a potential degradation pathway, although this is generally more facile for compounds with a proton on the same carbon as the fluorine atoms or in a β-position that can lead to a conjugated system.

Oxidative degradation is another possibility. The amine group can be oxidized, and the presence of fluorine atoms might influence the stability of the resulting intermediates.

Conformational Landscape and Stereoelectronic Effects Governed by Geminal Difluorination in Butyl Amine Systems

Conformational Analysis of 3,3-Difluorobutan-1-amine: Theoretical and Experimental Approaches

A thorough understanding of the conformational preferences of this compound would necessitate a synergistic approach combining theoretical calculations and experimental validation.

Theoretical Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. By systematically rotating the dihedral angles of the C1-C2, C2-C3, and C3-C4 bonds, a comprehensive conformational map can be generated. These calculations can identify all energy minima (stable conformers) and the transition states that connect them. Key parameters obtained from these calculations include the relative energies of the conformers, dihedral angles, and bond lengths. For fluorinated compounds, it is crucial to employ basis sets that can adequately describe the electronic effects of fluorine.

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for studying the conformation of molecules in solution. nih.gov Specifically, the measurement of vicinal coupling constants (³J) provides invaluable information about dihedral angles through the Karplus equation. nih.gov For this compound, ³JHH and ³JHF couplings would be of particular interest. Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, further elucidating the predominant conformation. mdpi.com

An illustrative table of theoretically derived relative energies for the staggered conformers around the C2-C3 bond of this compound is presented below. Note: This data is hypothetical and intended to illustrate the expected outcomes of such a study.

| Conformer (Dihedral N-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 0.00 | 65 |

| Gauche (+) | 0.55 | 17.5 |

| Gauche (-) | 0.55 | 17.5 |

Influence of Fluorine on Alkane Chain Conformation: Examination of the Vicinal and Geminal Difluoro Effects

Fluorination significantly perturbs the conformational preferences of alkane chains compared to their hydrocarbon counterparts. This is largely due to stereoelectronic effects, which are interactions involving the alignment of electron orbitals.

The vicinal difluoro effect , observed in molecules like 1,2-difluoroethane, famously leads to a preference for the gauche conformation over the anti conformation. wikipedia.org This is contrary to what would be expected based on steric hindrance alone. The primary explanation for this "gauche effect" is hyperconjugation, a stabilizing interaction where the electron density from a C-H bonding orbital (σ) is donated into an adjacent, anti-periplanar C-F anti-bonding orbital (σ). wikipedia.orgnih.gov This σ(C-H) -> σ(C-F) interaction is maximized in the gauche arrangement.

In the case of geminal difluorination , as in this compound, the effects are different but equally profound. The two C-F bonds create a strong dipole and the CF₂ group acts as a powerful electron-withdrawing group. While there is no vicinal C-F bond to induce a classic gauche effect along the main chain, the geminal difluorides significantly influence the rotational barrier and the stability of adjacent rotamers. The presence of the CF₂ group can alter the conformational equilibrium of the entire molecule. nih.gov Studies on macrocyclic systems have shown that geminal difluorination can lead to the emergence of multiple stable conformations, whereas the non-fluorinated analogue might favor a single shape. nih.govrsc.org This suggests that the geminal difluoro group in this compound could lead to a more complex conformational landscape than that of butan-1-amine.

Interplay of Fluorine, Nitrogen, and Alkyl Chain Interactions on Molecular Conformation

The conformational preferences of this compound are determined by a complex interplay between the geminal difluoro group, the terminal amine, and the flexible alkyl chain. Several key interactions are at play:

Steric Repulsion: The bulky CF₂ group will sterically interact with the rest of the alkyl chain and the amine group, disfavoring eclipsed conformations.

Dipole-Dipole Interactions: The strong dipole of the C-F bonds will interact with the dipole of the C-N bond and the lone pair on the nitrogen atom. These interactions can be either repulsive or attractive depending on the orientation of the dipoles in a given conformer.

Hyperconjugation: While the classic vicinal gauche effect is absent, other hyperconjugative interactions can still play a role. For instance, σ(C-H) -> σ(C-F) and σ(C-C) -> σ(C-F) interactions can influence the stability of different rotamers.

Intramolecular Hydrogen Bonding: A crucial interaction in this system is the potential for an intramolecular hydrogen bond between the amine protons (N-H) and one of the fluorine atoms (N-H···F). This interaction would likely stabilize conformations where the amine group is folded back towards the CF₂ group.

Gauche Effect in β-fluoroamines: When the amine group is protonated to form an ammonium salt (-NH₃⁺), a strong electrostatic attraction between the positively charged ammonium group and the electronegative fluorine atoms is expected. researchgate.net This "electrostatic gauche effect" would strongly favor a conformation where the nitrogen and fluorine atoms are in a gauche relationship. nih.gov

Spectroscopic Probes for Conformational Dynamics, Including Nuclear Magnetic Resonance J-coupling Analysis

NMR spectroscopy, and specifically the analysis of J-coupling constants, is a powerful tool for deducing the time-averaged conformation of molecules in solution. libretexts.org For this compound, several key couplings would be diagnostic:

Vicinal Proton-Proton Couplings (³JHH): The coupling between protons on adjacent carbons (e.g., H1-C-C-H2 and H2-C-C-H4) is dependent on the dihedral angle between them, as described by the Karplus relationship. libretexts.org Measuring these couplings can provide direct insight into the preferred staggered conformation (anti vs. gauche) of the carbon backbone.

Geminal Proton-Proton Couplings (²JHH): The coupling between non-equivalent protons on the same carbon (e.g., within the C1, C2, or C4 methylenes) can also provide structural information. The magnitude of ²JHH is sensitive to the H-C-H bond angle and the electronegativity of adjacent substituents. libretexts.org

Vicinal Proton-Fluorine Couplings (³JHF): Similar to ³JHH, the magnitude of the coupling between a proton and a fluorine atom three bonds away is also dependent on the dihedral angle. This would be particularly useful for probing the rotation around the C2-C3 bond.

Geminal Proton-Fluorine Couplings (²JHF): The coupling between a proton and a fluorine on the same carbon is typically large and can be used to identify the fluorinated carbon center.

By measuring these J-coupling constants from the ¹H and ¹⁹F NMR spectra and comparing them with theoretical values calculated for different conformers, the equilibrium populations of each conformer in solution can be determined.

Below is a hypothetical table of expected J-coupling constants for the most stable conformer of this compound. Note: This data is illustrative and based on typical values for similar structural motifs.

| Coupling | Type | Expected Value (Hz) | Dihedral Angle Dependence |

| J(H1, H2) | ³JHH | 2-12 | Yes (Karplus) |

| J(H2, H4) | ³JHH | 2-12 | Yes (Karplus) |

| J(H2, F) | ³JHF | 5-40 | Yes (Karplus-like) |

| J(H4, F) | ⁴JHF | 0-5 | Weak |

| J(H1a, H1b) | ²JHH | -10 to -15 | No |

This comprehensive analysis, combining both theoretical predictions and experimental NMR data, would provide a detailed picture of the conformational dynamics of this compound, highlighting the significant role of geminal difluorination in governing the structure of flexible alkylamine systems.

Computational Chemistry and Theoretical Modeling of 3,3 Difluorobutan 1 Amine Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for the precise determination of molecular properties. For 3,3-difluorobutan-1-amine, these calculations are instrumental in establishing the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. nih.gov This process systematically adjusts the atomic coordinates to find the minimum energy conformation of the molecule.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). science.gov These electronic properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. science.gov

Table 1: Calculated Geometric and Electronic Properties of this compound (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

| Property | Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.53 |

| C3-C4 Bond Length (Å) | 1.52 |

| C3-F1 Bond Length (Å) | 1.39 |

| C3-F2 Bond Length (Å) | 1.39 |

| C1-N Bond Length (Å) | 1.47 |

| C1-C2-C3 Bond Angle (°) | 112.5 |

| F1-C3-F2 Bond Angle (°) | 106.8 |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 9.7 |

| Dipole Moment (Debye) | 2.8 |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and, most importantly, transition states, a detailed reaction mechanism can be constructed. mdpi.com Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are critical for predicting reaction rates.

For example, the nucleophilic substitution reactions at the carbon bearing the amino group or reactions involving the fluorinated center can be modeled. Computational chemists can locate the transition state structure for a proposed reaction pathway and calculate its energy relative to the reactants. This information reveals the energetic barrier that must be overcome for the reaction to proceed. Furthermore, analysis of the vibrational frequencies of the transition state can confirm that it is a true saddle point on the potential energy surface. researchgate.net

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: This data is for a hypothetical nucleophilic substitution reaction and is for illustrative purposes.)

| Reaction Step | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + Nu⁻ | Intermediate | 15.2 | 15.2 |

| Leaving Group Departure | Intermediate | Product + NH₂⁻ | 8.7 | -6.5 (relative to intermediate) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants) through Computational Chemistry

Computational chemistry offers a robust framework for the prediction of spectroscopic data, which is essential for the characterization of molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) spectra. nih.gov Specifically, the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants, can be calculated. nsf.govrsc.org

The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to compute NMR shielding tensors, from which chemical shifts are derived. nih.gov By comparing the calculated spectra with experimental data, the proposed molecular structure can be validated. These predictions are particularly useful for assigning complex spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure, such as the presence of the electronegative fluorine atoms. nih.gov

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: Experimental values are hypothetical for illustrative comparison.)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (on C1) | 2.9 | 2.8 |

| H (on C2) | 2.1 | 2.0 |

| H (on C4) | 1.8 | 1.7 |

| C1 | 42.5 | 42.1 |

| C2 | 35.8 | 35.5 |

| C3 | 124.2 (t) | 123.9 (t) |

| C4 | 15.1 | 14.8 |

| F | -95.3 | -94.8 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interaction Characterization

While quantum mechanical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a larger system of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape by simulating the molecule's movements at a given temperature. nih.gov This is particularly important for a flexible molecule like this compound, which can adopt various conformations due to rotation around its single bonds.

Furthermore, MD simulations are instrumental in characterizing the intermolecular interactions between molecules of this compound in the liquid phase or in solution. ulisboa.pt By analyzing the radial distribution functions, for example, one can understand how these molecules arrange themselves with respect to one another. researchgate.net These simulations can also shed light on hydrogen bonding interactions involving the amine group and potential interactions with solvent molecules. researchgate.net

Table 4: Key Intermolecular Interaction Parameters for Liquid this compound from a Hypothetical MD Simulation

| Interaction Type | Average Distance (Å) | Coordination Number |

| N-H···N (Hydrogen Bond) | 2.9 | 1.8 |

| C-F···H-N | 3.5 | 2.5 |

| van der Waals (center of mass) | 5.2 | 10.3 |

Advanced Analytical Spectroscopic and Chromatographic Methodologies for Characterization of Fluorinated Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated organic molecules such as 3,3-difluorobutan-1-amine. The presence of magnetically active nuclei like ¹H and ¹⁹F allows for a detailed investigation of the molecular framework, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments and Connectivity

In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by the electron-withdrawing effect of the neighboring fluorine and nitrogen atoms. The protons on the carbon adjacent to the amine group (C1) are expected to be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the gem-difluoro group (C2). The methyl protons (C4) would resonate at the highest field.

The multiplicity of each signal, governed by spin-spin coupling, provides information about the number of adjacent protons. The protons on C1 would likely appear as a triplet due to coupling with the two protons on C2. The protons on C2 would be a triplet of triplets, coupling to both the protons on C1 and the fluorine atoms on C3. The methyl protons on C4 would appear as a triplet, coupling to the two fluorine atoms on C3.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) (Hz) (Predicted) |

| H-1 (-CH₂NH₂) | ~2.8 - 3.2 | t | J(H-1, H-2) ≈ 7-8 |

| H-2 (-CF₂CH₂-) | ~1.9 - 2.3 | tt | J(H-2, H-1) ≈ 7-8, J(H-2, F-3) ≈ 15-20 |

| H-4 (-CH₃) | ~1.2 - 1.5 | t | J(H-4, F-3) ≈ 20-25 |

Note: The predicted values are based on the analysis of similar fluorinated alkylamines and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopy for Direct Fluorine Observation and Chemical Shift Correlations

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms in a molecule. chemrxiv.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

The multiplicity of the ¹⁹F signal will be a triplet of triplets, arising from coupling to the adjacent protons on C2 and C4. The magnitude of the fluorine-proton coupling constants (J-F) provides valuable structural information.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Position | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) (Hz) (Predicted) |

| F-3 (-CF₂-) | ~ -90 to -110 | tt | J(F-3, H-2) ≈ 15-20, J(F-3, H-4) ≈ 20-25 |

Note: The predicted chemical shift is relative to a standard (e.g., CFCl₃). Actual experimental values may vary.

Multi-nuclear and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignment of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons on C1 and C2, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms (C1, C2, and C4).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. For example, correlations would be expected between the protons on C1 and carbon C2 and C3, and between the methyl protons (H4) and carbons C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. In a small, flexible molecule like this compound, NOESY might show correlations between protons that are close in space, which can help to understand its conformational preferences.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The monoisotopic mass of the protonated molecule [M+H]⁺ is a key value for confirmation.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted m/z (Monoisotopic) |

| [M+H]⁺ | 110.07758 |

| [M+Na]⁺ | 132.05952 |

Source: Predicted values from PubChem CID 84716328. uni.lu

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orglibretexts.orgmiamioh.edu For fluoroalkanes, fragmentation can be limited due to the strength of the C-F bond. jove.comjove.com

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of a propyl radical from the carbon adjacent to the nitrogen, leading to the formation of a [CH₂NH₂]⁺ ion (m/z 30).

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410).

Cleavage of the C-C bond adjacent to the difluorinated carbon.

Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ as precursor)

| Predicted m/z | Predicted Fragment Ion | Predicted Neutral Loss |

| 90.0697 | [C₄H₈FN]⁺ | HF |

| 70.0590 | [C₃H₅F₂]⁺ | CH₄N |

| 30.0338 | [CH₄N]⁺ | C₃H₅F₂ |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry for amines and fluorinated compounds. The relative abundances of these fragments would depend on the collision energy used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint for the compound of interest.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group typically displays two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. libretexts.orgmsu.edumaricopa.edupressbooks.pub Additionally, a scissoring (bending) vibration for the N-H bond is expected around 1650-1550 cm⁻¹. msu.edu The carbon-fluorine (C-F) bonds, particularly the geminal difluoro group (CF₂), will produce strong absorption bands in the fingerprint region of the spectrum, typically between 1100 and 1000 cm⁻¹. The exact position of these bands can be influenced by the surrounding molecular structure. The C-H stretching vibrations of the butyl chain will be observed around 2950-2850 cm⁻¹. maricopa.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. gems-inclusions.comspectroscopyonline.comgia.edujasco.pl While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. For this compound, the C-C backbone and C-F symmetric stretching vibrations are expected to be prominent in the Raman spectrum. The N-H stretching vibrations are also observable, though often weaker than in the IR spectrum. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification. gia.edu

| Functional Group | Vibrational Mode | Expected Infrared (IR) Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 (medium) | 3500 - 3400 (weak) |

| N-H Symmetric Stretch | 3400 - 3300 (medium) | 3400 - 3300 (weak) | |

| N-H Scissoring (Bending) | 1650 - 1550 (medium) | 1650 - 1550 (weak) | |

| Geminal Difluoro (-CF₂) | C-F Stretch | 1100 - 1000 (strong) | 1100 - 1000 (medium) |

| Alkyl Chain (-CH₂-, -CH₃) | C-H Stretch | 2950 - 2850 (strong) | 2950 - 2850 (strong) |

| C-H Bending | 1470 - 1430 (medium) | 1470 - 1430 (medium) | |

| Carbon-Nitrogen (-C-N) | C-N Stretch | 1250 - 1000 (medium) | 1250 - 1000 (weak) |

Table 1. Predicted Vibrational Spectroscopy Frequencies for this compound.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. The choice of technique depends on the volatility and polarity of the analyte.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shapes in GC due to their polarity and tendency to interact with the stationary phase. iu.eduresearchgate.netnih.gov To overcome these issues, derivatization is often employed to increase volatility and reduce peak tailing. iu.eduresearchgate.netsigmaaldrich.com For this compound, derivatization of the primary amine group with reagents such as trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can yield more suitable derivatives for GC analysis. iu.edu

The gas chromatograph is coupled to a mass spectrometer (MS), which serves as a highly sensitive and specific detector. The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing structural information and confirming the identity of the analyte.

| Parameter | Typical Condition |

| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Table 2. Hypothetical GC-MS Operating Parameters for the Analysis of Derivatized this compound.

Liquid chromatography (LC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, reversed-phase high-performance liquid chromatography (HPLC) is a common approach. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Coupling the LC system to a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity for the detection and quantification of the fluorinated amine. nih.govshimadzu.com Electrospray ionization (ESI) is a suitable ionization technique for this polar compound.

| Parameter | Typical Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion (MH⁺) → Product ion(s) |

Table 3. Hypothetical LC-MS/MS Operating Parameters for the Analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.orgnih.govlibretexts.org This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. wikipedia.orglibretexts.org By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. nih.gov

For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray crystallographic analysis. nih.gov If a suitable crystal can be grown, this technique can provide unambiguous confirmation of the molecular structure and, if the compound is chiral and crystallizes in a non-centrosymmetric space group, its absolute configuration can be determined. nih.gov The solid-state structure also provides insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-F, N-H). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, H-N-H). |

| Torsional Angles | Dihedral angles that describe the conformation of the molecule. |

Table 4. Key Parameters Determined by X-ray Crystallography.

Applications of 3,3 Difluorobutan 1 Amine As a Versatile Chemical Scaffold in Organic Synthesis Research

Utilization as a Key Building Block in the Synthesis of Complex Fluorinated Molecules

The strategic incorporation of gem-difluoro groups can significantly impact the conformational preferences, metabolic stability, and binding affinities of organic molecules. 3,3-Difluorobutan-1-amine serves as a readily available source of a difluorinated butylamine (B146782) fragment, making it a key building block in the synthesis of more complex fluorinated structures. Organic chemists have utilized this scaffold to introduce the 3,3-difluorobutyl moiety into a variety of molecular frameworks.

The primary amine functionality of this compound provides a convenient handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination. These reactions allow for the facile coupling of the fluorinated fragment to other molecular components, enabling the construction of intricate architectures. For instance, the amine can be acylated with various carboxylic acids or their derivatives to form amides, a common functional group in many biologically active compounds.

| Reaction Type | Reagent/Catalyst | Product Functional Group |

| Amidation | Carboxylic Acid, Coupling Agent | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

This table provides a summary of common reactions involving the amine group of this compound.

Design and Synthesis of Novel Fluorinated Amine Scaffolds for Chemical Biology and Medicinal Chemistry Research

In the realms of chemical biology and medicinal chemistry, the quest for novel molecular scaffolds with improved pharmacological profiles is perpetual. The introduction of fluorine is a well-established strategy to enhance drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This compound provides a valuable starting point for the design and synthesis of new fluorinated amine scaffolds.

Researchers have explored the derivatization of this compound to create libraries of compounds for biological screening. The gem-difluoro group can act as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, potentially leading to improved interactions with biological targets. Furthermore, the presence of the fluorine atoms can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. While specific, publicly available research directly detailing the use of this compound in extensive medicinal chemistry campaigns is limited, the foundational properties of the molecule make it a compelling candidate for such endeavors.

Integration into Compounds for Agrochemical Research and Development as a Synthetic Target or Intermediate

The agrochemical industry constantly seeks new active ingredients with enhanced efficacy, selectivity, and environmental profiles. Fluorinated compounds have made a significant impact in this sector, with many successful herbicides, insecticides, and fungicides containing fluorine. The 3,3-difluorobutylamino moiety, derived from this compound, can be incorporated into potential agrochemical candidates to modulate their biological activity and physicochemical properties.

While specific commercial agrochemicals containing the this compound scaffold are not widely documented in publicly accessible literature, its potential as a synthetic intermediate is recognized. The synthesis of novel agrochemicals often involves the exploration of diverse chemical spaces, and fluorinated building blocks like this compound are valuable tools in this process. Its integration could lead to the discovery of new compounds with improved performance characteristics, such as enhanced potency or a more favorable toxicological profile.

Exploration in Materials Science for the Development of Fluorine-Containing Polymers and Advanced Materials

The incorporation of fluorine into polymers can impart a range of desirable properties, including thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. Fluoropolymers find applications in a wide array of advanced materials, from high-performance coatings and membranes to specialized electronic components.

While the direct polymerization of this compound is not a common route to fluoropolymers, it can be utilized as a monomer or a modifying agent in the synthesis of fluorine-containing polymers. The primary amine group can participate in polymerization reactions, such as the formation of polyamides or polyimides, or it can be used to functionalize existing polymers. The introduction of the 3,3-difluorobutyl side chain can influence the bulk properties of the resulting material, potentially enhancing its thermal stability or altering its surface properties. Research in this area is ongoing, with the aim of developing new materials with tailored functionalities for specific applications.

| Property Enhancement | Potential Application |

| Increased Thermal Stability | High-temperature resistant materials |

| Lowered Surface Energy | Hydrophobic and oleophobic coatings |

| Modified Dielectric Constant | Materials for electronic components |

| Enhanced Chemical Resistance | Linings for chemical processing equipment |

This table illustrates the potential impact of incorporating the 3,3-difluorobutyl moiety into polymers.

Q & A

[Basic] What synthetic methodologies are commonly employed to prepare 3,3-difluorobutan-1-amine, and how can reaction intermediates be characterized?

Methodological Answer:

- Synthesis Pathways : A common approach involves fluorination of butan-1-amine precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, cyclobutane derivatives with fluorinated substituents (e.g., 3,3-difluorocyclobutanone) can be reduced to amines via sodium borohydride or catalytic hydrogenation .

- Intermediate Characterization : Utilize and NMR to track fluorination efficiency and purity. X-ray crystallography is recommended for resolving structural ambiguities in intermediates, particularly for stereochemical confirmation .

[Basic] What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Analysis : NMR is essential for identifying fluorine environments, while NMR detects carbon-fluorine coupling. NMR helps confirm amine proton environments and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for distinguishing fluorinated analogs from non-fluorinated impurities .

[Advanced] How can researchers resolve contradictions in reported reactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Frameworks : Apply heterogeneity metrics like or to quantify variability in reactivity data (e.g., reaction yields, kinetic parameters). Use random-effects models to account for between-study variance .

- Experimental Replication : Design controlled studies to isolate variables (e.g., solvent polarity, temperature) that may explain discrepancies. Cross-validate findings using alternative fluorination protocols .

[Advanced] What strategies optimize the regioselectivity of fluorination in this compound derivatives during multi-step syntheses?

Methodological Answer:

- Protecting Group Strategies : Temporarily block reactive amine sites with tert-butoxycarbonyl (Boc) or benzyl groups to direct fluorination to desired positions. Deprotection under mild acidic conditions preserves fluorinated bonds .

- Computational Modeling : Use DFT calculations to predict fluorine’s electronic effects on reaction pathways, guiding reagent selection (e.g., electrophilic vs. nucleophilic fluorinating agents) .

[Basic] What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates.

- Waste Management : Segregate fluorinated waste from halogenated solvents. Neutralize amine residues with dilute HCl before disposal .

[Advanced] How can fluorine-specific artifacts in NMR spectra of this compound be mitigated during structural analysis?

Methodological Answer:

- Decoupling Techniques : Apply - decoupling to suppress splitting artifacts in NMR. For NMR, use inverse-gated decoupling to minimize NOE effects from fluorine .

- Low-Temperature Analysis : Reduce rotational isomerism by acquiring spectra at sub-ambient temperatures (e.g., –20°C), sharpening split signals caused by fluorine’s electronegativity .

[Advanced] What systematic review methodologies ensure comprehensive retrieval of fluorinated amine literature while minimizing bias?

Methodological Answer:

- Database Selection : Prioritize PubMed, Web of Science, and specialized chemistry databases (e.g., Reaxys) over Google Scholar to avoid incomplete indexing. Use Boolean operators with terms like “fluorinated amines” AND “synthesis” .

- Sensitivity Analysis : Assess search strategy robustness by comparing yield metrics (precision/recall) across platforms. Document inclusion/exclusion criteria to reduce selection bias .

[Basic] How does the electronic influence of fluorine substituents affect the basicity of this compound compared to non-fluorinated analogs?

Methodological Answer:

- pKa Determination : Use potentiometric titration in aqueous or non-aqueous media. Fluorine’s electron-withdrawing effect reduces amine basicity, lowering pKa by 1–2 units compared to butan-1-amine.

- Comparative Studies : Validate trends via Hammett plots correlating substituent effects with measured pKa values .

[Advanced] What catalytic systems enhance the efficiency of asymmetric synthesis routes for chiral derivatives of this compound?

Methodological Answer:

- Chiral Ligands : Employ bisoxazoline or phosphine-based ligands with transition metals (e.g., Cu, Pd) to induce enantioselectivity in fluorination or alkylation steps.

- Kinetic Resolution : Use lipases or chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism .

[Advanced] How can researchers assess the environmental impact of fluorinated byproducts generated during this compound synthesis?

Methodological Answer:

- Life Cycle Assessment (LCA) : Quantify fluorine release during synthesis and disposal using gas chromatography-mass spectrometry (GC-MS). Model aquatic toxicity via QSAR (Quantitative Structure-Activity Relationship) tools .

- Green Chemistry Metrics : Calculate E-factor (waste-to-product ratio) and atom economy to optimize synthetic routes for minimal fluorinated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.